molecular formula C13H20N6O2 B2687684 (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine CAS No. 897619-52-2

(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine

Cat. No.: B2687684
CAS No.: 897619-52-2
M. Wt: 292.343
InChI Key: NSAQEPUGSYQKRY-UHFFFAOYSA-N
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Description

The compound (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine is a pyrazolo-pyrimidine derivative featuring a morpholine ring and a 2-methoxyethylamine substituent. Pyrazolo-pyrimidine scaffolds are widely studied for their kinase inhibitory activity, particularly in oncology and immunology. The morpholine group enhances solubility and modulates pharmacokinetic properties, while the 2-methoxyethylamine substituent may influence target binding and metabolic stability.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-18-11-10(9-15-18)12(19-4-7-21-8-5-19)17-13(16-11)14-3-6-20-2/h9H,3-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAQEPUGSYQKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCCOC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine typically involves the following steps:

    Formation of the pyrazolo[5,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine ring: This step involves the reaction of the pyrazolo[5,4-d]pyrimidine core with morpholine in the presence of a suitable catalyst.

    Attachment of the 2-methoxyethyl group: This is usually done through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyrazolo[5,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific kinases makes it a promising candidate for targeted therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine involves the inhibition of specific kinases. These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Core Structure Substituents Molecular Weight (Da) Key Structural Features
(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine (Target Compound) Pyrazolo[5,4-d]pyrimidine 1-Methyl, 4-morpholin-4-yl, 2-methoxyethylamine ~415 (estimated) Balanced hydrophilicity (morpholine) and lipophilicity (methoxyethyl)
(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine Pyrazolo[5,4-d]pyrimidine 1-Methyl, 4-morpholin-4-yl, 4-ethoxyphenylamine ~433 (estimated) Increased aromaticity (ethoxyphenyl) may reduce solubility
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Tetrazole, biphenyl, propyl, morpholinylethyl ~612 High polarity (tetrazole) enhances solubility; bulky biphenyl may limit bioavailability
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines Pyrimidine-pyrazole hybrid Diphenylpyrazole, morpholinomethyl, aryl ~450–500 (estimated) Hybrid scaffold with dual pharmacophores; morpholinomethyl improves membrane permeability

Key Observations :

  • The target compound ’s 2-methoxyethyl group provides moderate hydrophilicity compared to the highly polar tetrazole in or the lipophilic ethoxyphenyl in .
  • Morpholine-containing analogs consistently demonstrate improved solubility, a critical factor for oral bioavailability .

Inferred Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition : Pyrazolo-pyrimidines with morpholine groups often target PI3K/AKT/mTOR pathways .
  • Selectivity : The 2-methoxyethyl group may reduce off-target effects compared to bulkier substituents (e.g., biphenyl in ).
  • Metabolic Stability : Methoxyethylamine’s ether linkage likely enhances stability compared to ester-containing analogs .

Biological Activity

The compound (2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H20N4OC_{14}H_{20}N_4O and a molecular weight of approximately 260.34 g/mol. It features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structural characteristics suggest it may interact with various targets, including kinases and other proteins involved in cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanistic studies showed that these compounds can induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal activity : Similar compounds have shown effectiveness against various fungal strains, indicating potential use in treating fungal infections.
  • Antibacterial activity : Preliminary data suggest activity against Gram-positive bacteria, although further studies are required to confirm these findings.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study investigated the effects of a related pyrazolo-pyrimidine on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with associated decreases in Ki67 expression, a marker for proliferation.
  • Toxicological Assessment :
    In a toxicological study involving rodent models, the compound was administered at varying doses. Observations included dose-dependent increases in liver enzyme levels, suggesting potential hepatotoxicity at higher concentrations.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Notable findings include:

  • Pharmacokinetics : Studies have indicated moderate bioavailability and metabolic stability.
  • Toxicity Studies : Investigations into long-term exposure revealed potential organ-specific toxicities, necessitating careful dosing regimens in therapeutic applications.

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